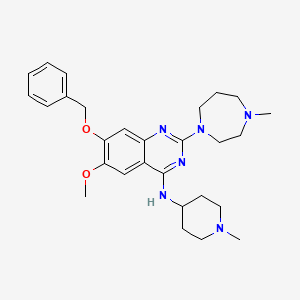
7-(Benzyloxy)-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TM2-115 is a small-molecule inhibitor of histone methyltransferases, specifically targeting malaria parasites. It has shown rapid and irreversible effects on the parasites, making it a promising candidate for antimalarial drug development . The compound has a molecular formula of C28H38N6O2 and a molecular weight of 490.64 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
TM2-115 is synthesized through a multi-step process involving the formation of a quinazoline core, followed by the introduction of various functional groups. The synthetic route typically involves:
- Formation of the quinazoline core through cyclization reactions.
- Introduction of the diazepane ring via nucleophilic substitution.
- Addition of the benzyloxy and methoxy groups through etherification reactions .
Industrial Production Methods
Industrial production of TM2-115 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The compound is typically purified using chromatographic techniques and crystallization .
化学反応の分析
Types of Reactions
TM2-115 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazoline core.
Substitution: Nucleophilic substitution reactions are used to introduce different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are used under basic conditions
Major Products
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further modified for specific applications .
科学的研究の応用
TM2-115 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of histone methyltransferases.
Biology: Investigated for its effects on malaria parasites and other protozoan pathogens.
Medicine: Explored as a potential antimalarial drug, especially against drug-resistant strains of Plasmodium falciparum.
Industry: Utilized in the development of new antimalarial therapies and as a reference compound in drug discovery .
作用機序
TM2-115 exerts its effects by inhibiting histone methyltransferases in malaria parasites. This inhibition leads to a reduction in histone methylation levels, disrupting the parasite’s gene expression and resulting in rapid and irreversible death. The compound targets specific histone methyltransferases, affecting various molecular pathways involved in parasite survival and replication .
類似化合物との比較
Similar Compounds
BIX-01294: Another histone methyltransferase inhibitor with similar antimalarial activity.
Apicidin: A histone deacetylase inhibitor with antimalarial properties.
SGI-1027: A DNA methyltransferase inhibitor with potential antimalarial effects .
Uniqueness
TM2-115 is unique due to its high potency and rapid action against malaria parasites. It has shown effectiveness against both drug-sensitive and drug-resistant strains, making it a valuable candidate for further development. Its ability to inhibit multiple stages of the parasite’s life cycle adds to its potential as a comprehensive antimalarial therapy .
生物活性
The compound 7-(Benzyloxy)-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine , also known by its CAS number 1197196-47-6 , is a synthetic small molecule with potential therapeutic applications. This article focuses on its biological activity, particularly in relation to its pharmacological properties, mechanisms of action, and potential clinical applications.
Chemical Information
- Molecular Formula : C28H38N6O2
- Molecular Weight : 490.6 g/mol
- IUPAC Name : 6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)-7-phenylmethoxyquinazolin-4-amine
- CAS Number : 1197196-47-6
Structure Visualization
Chemical Structure
Antimalarial Activity
Recent studies indicate that this compound acts as a potent inhibitor of histone methyltransferases, specifically targeting malaria parasites. Its mechanism involves rapid and irreversible effects on the parasites, which suggests a promising avenue for antimalarial drug development. The compound demonstrated significant efficacy in vitro against various strains of Plasmodium falciparum, the parasite responsible for malaria .
Antibacterial and Antifungal Properties
The compound has also been evaluated for antibacterial and antifungal activities. In vitro studies showed that derivatives related to this compound exhibited activity against human pathogenic bacteria and fungi, including Sarcina lutea, Bacillus subtilis, and Candida albicans. These findings suggest that it may possess broad-spectrum antimicrobial properties .
Cytotoxicity Studies
Cytotoxicity assays conducted on human embryonic kidney cells (HEK293) revealed that the compound is relatively non-toxic at therapeutic concentrations, indicating a favorable safety profile for further development in clinical settings. The IC50 values obtained from these studies were significantly higher than those observed for cytotoxic compounds, suggesting selective toxicity towards pathogenic cells rather than human cells .
Case Studies
- Antimalarial Efficacy : A study evaluated the effectiveness of the compound against multiple strains of Plasmodium falciparum. The results indicated an IC50 value in the low micromolar range, showcasing its potential as an antimalarial agent.
- Antimicrobial Activity : In another study, various derivatives of this compound were tested against a panel of bacterial and fungal pathogens. The results demonstrated that certain derivatives had IC50 values below 10 µg/mL against resistant strains of bacteria, highlighting their potential as new antimicrobial agents.
- Mechanism of Action : Molecular docking studies have provided insights into the binding interactions between the compound and its target enzymes, suggesting a competitive inhibition mechanism that could be exploited for drug design .
Data Summary Table
特性
分子式 |
C28H38N6O2 |
|---|---|
分子量 |
490.6 g/mol |
IUPAC名 |
6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)-7-phenylmethoxyquinazolin-4-amine |
InChI |
InChI=1S/C28H38N6O2/c1-32-12-7-13-34(17-16-32)28-30-24-19-26(36-20-21-8-5-4-6-9-21)25(35-3)18-23(24)27(31-28)29-22-10-14-33(2)15-11-22/h4-6,8-9,18-19,22H,7,10-17,20H2,1-3H3,(H,29,30,31) |
InChIキー |
BSZDSEMSNHXVRW-UHFFFAOYSA-N |
正規SMILES |
CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















